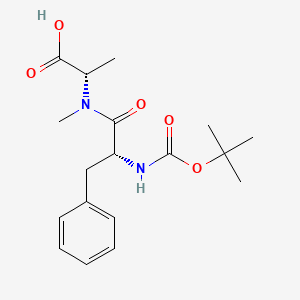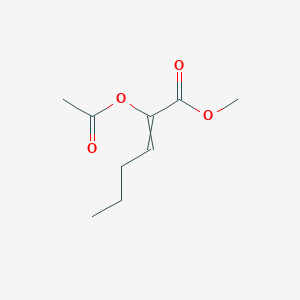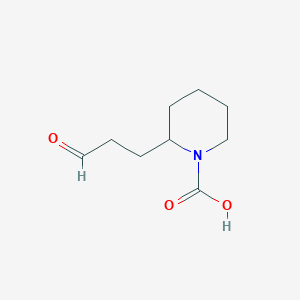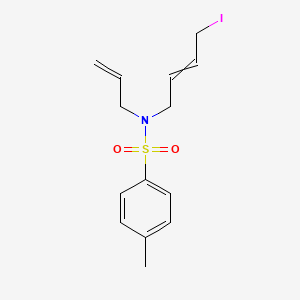![molecular formula C20H20O4S2 B14200387 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- CAS No. 833489-91-1](/img/structure/B14200387.png)
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through a nucleophilic substitution reaction where 9,10-anthracenedione is reacted with 2-methoxyethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracenedione core to a more reduced form.
Substitution: The methoxyethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydroquinones.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives might be explored for their biological activity, including potential anticancer properties.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Mécanisme D'action
The mechanism by which 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- exerts its effects depends on its specific application. In biological systems, it might interact with cellular components such as DNA or proteins, potentially inhibiting their function or inducing oxidative stress. The methoxyethylthio groups could enhance its ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,8-dimethoxy-: This compound has methoxy groups instead of methoxyethylthio groups, which can affect its reactivity and applications.
9,10-Anthracenedione, 1,4-bis(methylamino)-:
9,10-Anthracenedione, 2,6-bis(bromomethyl)-: The presence of bromomethyl groups makes this compound suitable for different types of chemical reactions, such as nucleophilic substitution.
Uniqueness
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is unique due to the presence of methoxyethylthio groups, which can enhance its solubility and reactivity compared to other anthracenedione derivatives. This makes it particularly valuable in applications requiring specific solubility or reactivity profiles.
Propriétés
Numéro CAS |
833489-91-1 |
|---|---|
Formule moléculaire |
C20H20O4S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,8-bis(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O4S2/c1-23-9-11-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-10-24-2/h3-8H,9-12H2,1-2H3 |
Clé InChI |
UCPPBMKSZSOAEW-UHFFFAOYSA-N |
SMILES canonique |
COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

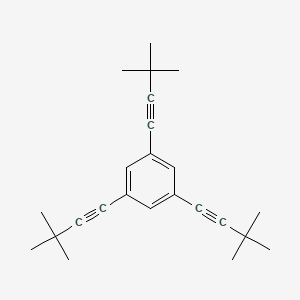

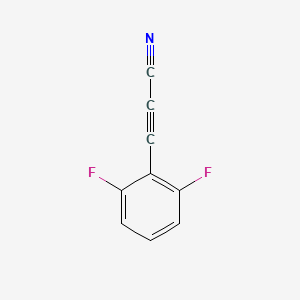

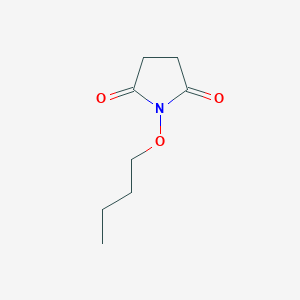
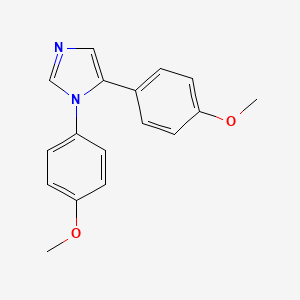
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
